molecular formula C20H22BrN3O3S B2768785 1-(2,3-dimethylphenyl)-3-hydroxy-3-(4-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide CAS No. 1106750-58-6

1-(2,3-dimethylphenyl)-3-hydroxy-3-(4-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide

Cat. No.: B2768785
CAS No.: 1106750-58-6
M. Wt: 464.38
InChI Key: ZLOYXPMUJUZBCJ-UHFFFAOYSA-M
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Description

This compound is a complex organic molecule that contains several functional groups, including an imidazole ring and a nitrophenyl group. The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The nitrophenyl group is a functional group consisting of a phenyl ring bonded to a nitro group.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the imidazole ring could make the compound amphoteric in nature, showing both acidic and basic properties . The compound is likely to be a solid at room temperature.

Scientific Research Applications

Binuclear Copper(I) Complexes

Research on binuclear copper(I) complexes involving imidazole derivatives has shown potential applications in the development of coordination compounds with specific structural and electronic properties. These complexes have been characterized by their spectroscopic data and crystal structures, indicating applications in materials science and catalysis (Cox, Aslanidis, & Karagiannidis, 2000).

Luminescence Sensing

Imidazole dicarboxylate-based lanthanide(III)-organic frameworks have demonstrated potential as fluorescence sensors for detecting benzaldehyde-based derivatives. These findings highlight the applications of such compounds in environmental monitoring and analytical chemistry (Shi, Zhong, Guo, & Li, 2015).

Host for Anions

An imidazole-based bisphenol has been identified as a versatile host for anions, suggesting applications in the design of new materials for ion recognition and separation processes (Nath & Baruah, 2012).

Photochromic Behavior and Magnetic Relaxation

Mononuclear bisthienylethene-cobalt(II) complexes involving imidazole derivatives have been studied for their photochromic behavior and slow magnetic relaxation, indicating potential uses in the development of photo-responsive materials and magnetic storage devices (Cao, Wei, Li, & Gu, 2015).

Catalysis and Organic Synthesis

Imidazole derivatives have been explored for their catalytic activities and applications in organic synthesis, demonstrating the versatility of these compounds in facilitating chemical transformations (Ibrahim & Bala, 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-(4-nitrophenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N3O3S.BrH/c1-14-5-3-6-18(15(14)2)21-13-20(24,22-11-4-12-27-19(21)22)16-7-9-17(10-8-16)23(25)26;/h3,5-10,24H,4,11-13H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLOYXPMUJUZBCJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CC([N+]3=C2SCCC3)(C4=CC=C(C=C4)[N+](=O)[O-])O)C.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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